molecular formula C9H17FN2O B8689743 4-(3-Fluoro-piperidin-4-yl)-morpholine

4-(3-Fluoro-piperidin-4-yl)-morpholine

Cat. No. B8689743
M. Wt: 188.24 g/mol
InChI Key: JFXIERVQQQVKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592463B2

Procedure details

2.0 N HCl in Et2O (15 mL) was added to a solution of 3-Fluoro-4-morpholin-4-yl-piperidine-1-carboxylic acid tert-butyl ester (1.28 g, 4.44 mmol) in DCM (2 mL) and the resulting suspension was stirred at room temperature 4 days. The precipitate was filtered off and tritured with Et2O (2×5 mL) Na2CO3 saturated solution (10 mL) was added and the resulting solution was concentrated under reduced pressure. EtOH (15 mL) was added and precipitate was filtered off.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-Fluoro-4-morpholin-4-yl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC([N:9]1[CH2:14][CH2:13][CH:12]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH:11]([F:21])[CH2:10]1)=O)(C)(C)C>CCOCC.C(Cl)Cl>[F:21][CH:11]1[CH:12]([N:15]2[CH2:16][CH2:17][O:18][CH2:19][CH2:20]2)[CH2:13][CH2:14][NH:9][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
3-Fluoro-4-morpholin-4-yl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.28 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)N1CCOCC1)F
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at room temperature 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
EtOH (15 mL) was added
FILTRATION
Type
FILTRATION
Details
precipitate was filtered off

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
FC1CNCCC1N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.